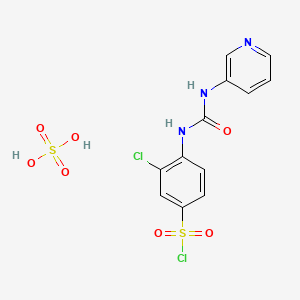
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multiple steps. One common method includes the reaction of pyridine-3-isocyanate with m-aminobenzoic acid in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
科学的研究の応用
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is primarily used in proteomics research . It is employed in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to act as a probe or reagent in various biochemical assays.
作用機序
The mechanism of action for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as proteins or enzymes. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
- 3-Chloro-4-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate
Uniqueness
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable tool in proteomics research, where precise modifications and interactions are crucial.
特性
分子式 |
C12H11Cl2N3O7S2 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
3-chloro-4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |
InChIキー |
RHPWQLABXYKPEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


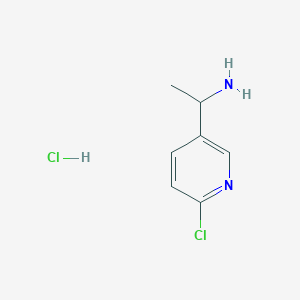
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
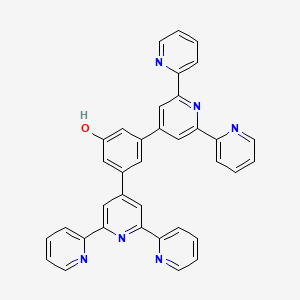
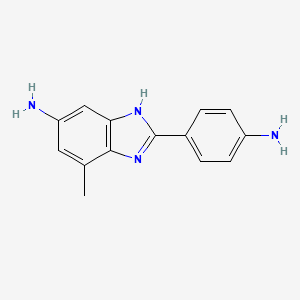


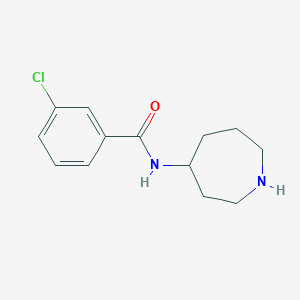
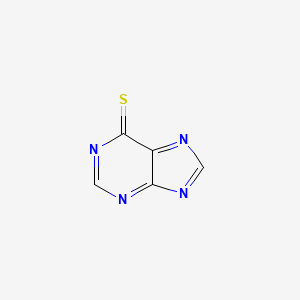
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)

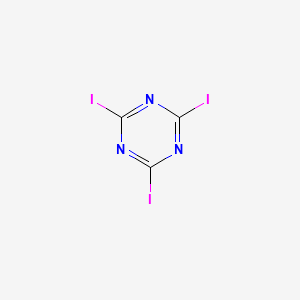
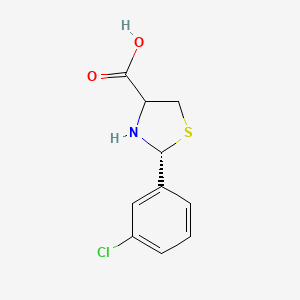
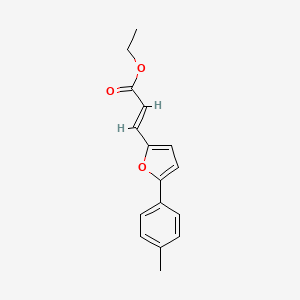
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
